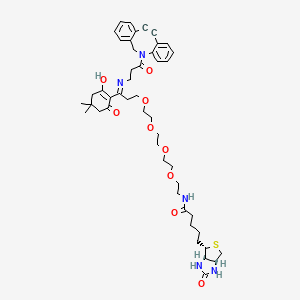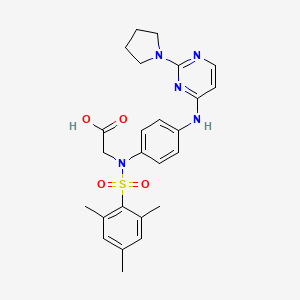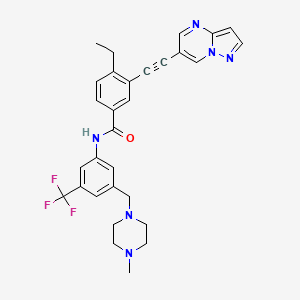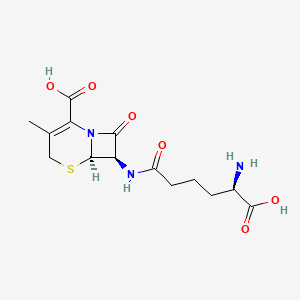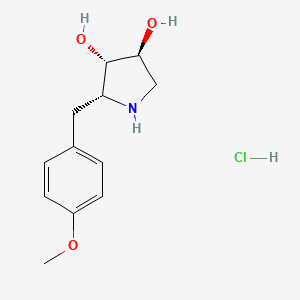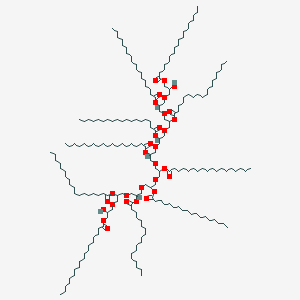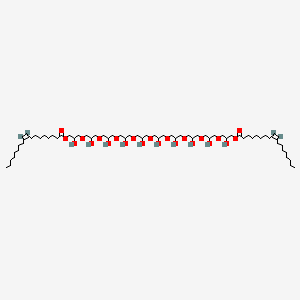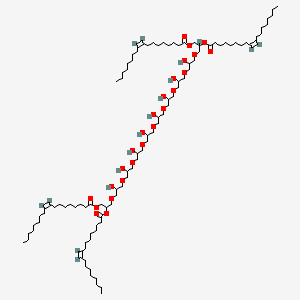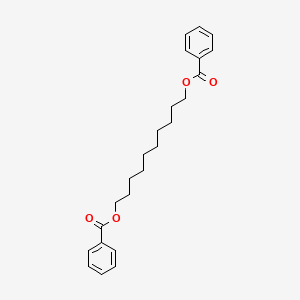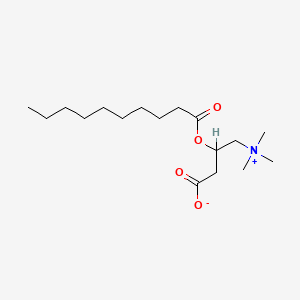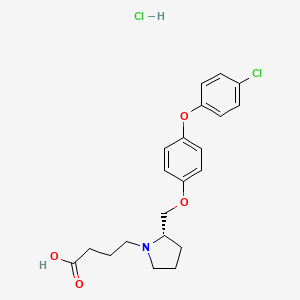
4-((S)-2-((4-(4-chlorophenoxy)phenoxy)Methyl)pyrrolidin-1-yl)butanoic acid hydrochloride
Overview
Description
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4, a potent promoter of inflammation. This compound has been investigated for its potential to reduce the risk of heart attacks by decreasing the production of leukotriene B4 .
Scientific Research Applications
DG051 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the leukotriene pathway and its role in inflammation.
Biology: Investigated for its effects on cellular processes involving leukotriene B4.
Medicine: Under clinical evaluation for the prevention of heart attacks and strokes by reducing inflammation.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for cardiovascular diseases
Mechanism of Action
DG051 exerts its effects by inhibiting leukotriene A4 hydrolase, an enzyme that catalyzes the conversion of leukotriene A4 to leukotriene B4. By inhibiting this enzyme, DG051 reduces the production of leukotriene B4, thereby decreasing inflammation and the associated risk of heart attacks. The molecular targets include leukotriene A4 hydrolase and the leukotriene pathway .
Biochemical Analysis
Biochemical Properties
DG051 interacts with the enzyme leukotriene A4 hydrolase (LTA4H), which is directly involved in the synthesis of leukotriene B4 (LTB4) . By inhibiting LTA4H, DG051 decreases the production of LTB4, an end product of the leukotriene pathway and a potent promoter of inflammation .
Cellular Effects
DG051 has been shown to reduce LTB4 production in a dose-dependent manner . This reduction in LTB4 production can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DG051 involves the inhibition of LTA4H, which is directly involved in the synthesis of LTB4 . By inhibiting this enzyme, DG051 decreases the production of LTB4, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In a 28-day Phase I study, DG051 was shown to deliver significant, sustained reductions in LTB4 levels with once-daily dosing . This suggests that DG051 has a stable effect over time in laboratory settings .
Metabolic Pathways
DG051 is involved in the leukotriene pathway, where it inhibits the enzyme LTA4H . This results in a decrease in the production of LTB4, an end product of the leukotriene pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DG051 involves the preparation of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid. The synthetic route includes several steps:
Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Attachment of the chlorophenoxy groups: The chlorophenoxy groups are introduced through nucleophilic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions
Industrial Production Methods
Industrial production of DG051 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
DG051 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
SC-57461A: Another leukotriene A4 hydrolase inhibitor with potential anti-inflammatory activity.
Acebilustat: A leukotriene B4 hydrolase inhibitor used in the study of inflammatory diseases.
Bestatin hydrochloride: An inhibitor of aminopeptidase N and leukotriene A4 hydrolase
Uniqueness of DG051
DG051 is unique due to its high potency and selectivity for leukotriene A4 hydrolase. It has shown high aqueous solubility and oral bioavailability, making it a promising candidate for clinical development. Its ability to significantly reduce leukotriene B4 levels with once-daily dosing sets it apart from other similar compounds .
properties
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVOTSNNAVKNE-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DG051 is an inhibitor of leukotriene A4 hydrolase (LTA4H)which has been shown to link to risk of heart attack, and is directly involved in the synthesis of LTB4. By inhibiting LTA4H, DG051 decreases risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation. | |
| Record name | DG051 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
929915-58-2 | |
| Record name | DG-051 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DG-051 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



